1-(azepan-1-yl)-2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
Description
1-(azepan-1-yl)-2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a synthetic compound featuring a central piperazine core linked to a substituted pyrimidine ring and an azepane moiety via an ethanone bridge. Its molecular formula is C22H29N5O3, with a molecular weight of 411.5 g/mol .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N6O2/c1-18-16-19(25-12-14-29-15-13-25)23-21(22-18)27-10-8-24(9-11-27)17-20(28)26-6-4-2-3-5-7-26/h16H,2-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTXZZHDWZLIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCCCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound shares a piperazine-ethanone-pyrimidine scaffold with several analogs but differs in substituents. Key comparisons include:
Pharmacological and Physicochemical Properties
- Solubility : Morpholine and pyrimidine moieties improve aqueous solubility (~15 µg/mL) relative to CF3-substituted analogs (~8 µg/mL) .
- Binding Affinity : Pyrimidine-morpholine systems (as in the target) show moderate affinity for serotonin receptors (5-HT6 Ki ~120 nM), whereas CF3-substituted analogs exhibit stronger kinase inhibition (e.g., EGFR IC50 ~50 nM) .
Stability and Metabolism
- The azepane ring may reduce metabolic oxidation compared to smaller cyclic amines (e.g., piperidine), as observed in related compounds with extended half-lives (t1/2 >6 hours) .
- CF3-substituted analogs exhibit prolonged stability in microsomal assays (>80% remaining after 1 hour) due to resistance to cytochrome P450 oxidation .
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